阿米洛利-15N3 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

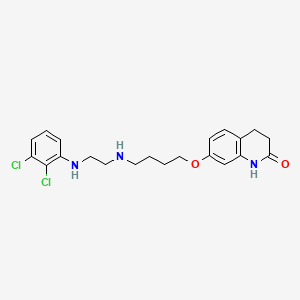

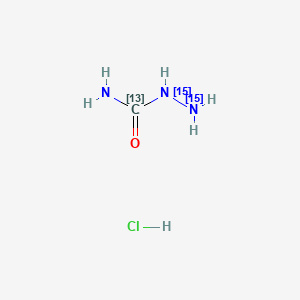

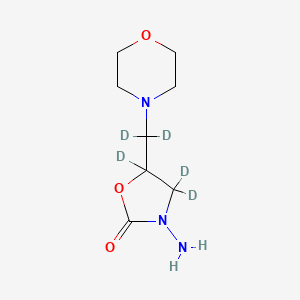

Amiloride-15N3 Hydrochloride is the 15N labeled version of Amiloride Hydrochloride . It is an inhibitor of both the epithelial sodium channel (ENaC) and the urokinase-type plasminogen activator receptor (uTPA). It also blocks the polycystin-2 (PC2;TRPP2) channel .

Synthesis Analysis

The synthesis of Amiloride originated from the observation that certain nonsteroidal acylguanidine derivatives displayed both natriuretic and antikaliuretic properties . Amiloride Hydrochloride is a synthetic pyrazine derivative .

Molecular Structure Analysis

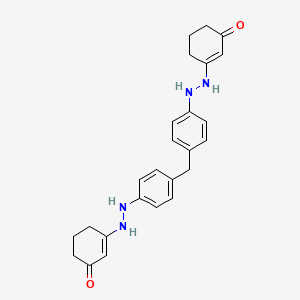

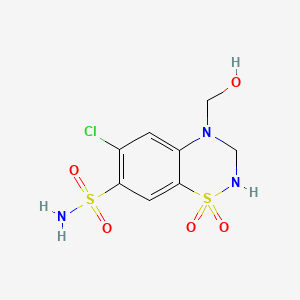

The molecular formula of Amiloride-15N3 Hydrochloride is C6H9Cl2N7O . The compound has a molecular weight of 269.07 g/mol . The IUPAC name is 3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide;hydrochloride .

Physical And Chemical Properties Analysis

Amiloride-15N3 Hydrochloride has a molecular weight of 269.07 g/mol . It has 5 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass is 268.0156680 g/mol and its monoisotopic mass is 268.0156680 g/mol . The topological polar surface area is 159 Ų .

科学研究应用

分析方法开发

阿米洛利-15N3 盐酸盐在开发精确分析方法方面至关重要。Shah 等人(2017 年)详细介绍了一种选择性和灵敏性测定方法,该方法使用液相色谱-串联质谱 (LC-MS/MS) 同时测定人血浆中的阿米洛利和氢氯噻嗪。该方法使用阿米洛利-15N3 作为内标,展示了其在提高药代动力学研究中分析准确性和精度的作用 通过 LC-MS/MS 量化血浆中的阿米洛利。

结构和构象分析

在另一项研究中,Skawinski 等人(2002 年)对阿米洛利在低温溶剂中的 1H 和 13C NMR 结构进行了研究,以研究其构象。这项研究突出了阿米洛利-15N3 盐酸盐在理解药物在溶液中的构象方面的重要性,这对于药物设计和开发至关重要 低温溶剂中阿米洛利的 1H 和 13C NMR 结构研究。

分子识别和结合研究

此外,Zhao 等人(2006 年)探索了阿米洛利与 DNA 双链中 AP 位点对面的胸腺嘧啶碱基的强而选择性的结合。这项研究证明了阿米洛利-15N3 盐酸盐在单核苷酸多态性 (SNP) 的荧光检测中的潜力,为遗传分析和分子诊断提供了一条新途径 阿米洛利与 DNA 双链中 AP 位点对面的碱基的结合。

药物制剂和溶出度增强

Thakral 和 Madan(2008 年)通过一种改进的技术研究了阿米洛利盐酸盐在尿素中的加成,以增强溶解度。他们的工作提出了一种提高阿米洛利-15N3 盐酸盐等药物溶解度和生物利用度的新方法,强调了其在药物制剂中的重要性 阿米洛利盐酸盐在尿素中的加成。

作用机制

Target of Action

Amiloride-15N3 Hydrochloride primarily targets the epithelial sodium channels (ENaC) in renal epithelial cells . These channels play a crucial role in sodium reabsorption, which is essential for maintaining electrolyte balance and blood pressure .

Mode of Action

Amiloride-15N3 Hydrochloride works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys by binding to the amiloride-sensitive sodium channels . This inhibition creates a negative potential in the luminal membranes of principal cells, located in the distal convoluted tubule and collecting duct . This negative potential reduces the secretion of potassium and hydrogen ions .

Biochemical Pathways

The inhibition of sodium reabsorption by Amiloride-15N3 Hydrochloride affects the sodium-potassium balance in the body. It effectively reduces intracellular sodium, decreasing the function of Na+/K+ATPase, leading to potassium retention and decreased calcium, magnesium, and hydrogen excretion .

Pharmacokinetics

Amiloride-15N3 Hydrochloride is administered orally and reaches its peak diuretic effect at 6–10 hours . It is 40% protein bound and has a plasma half-life of 6–9 hours .

Result of Action

The primary molecular effect of Amiloride-15N3 Hydrochloride is the inhibition of sodium reabsorption, which promotes the loss of sodium and water from the body, but without depleting potassium . On a cellular level, this results in an increase in sodium and water excretion while reducing potassium excretion .

安全和危害

属性

IUPAC Name |

3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN7O.ClH/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h(H4,8,9,13)(H4,10,11,14,15);1H/i10+1,11+1,14+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHKKGDWZVCSNH-FORMCRCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)[15N]=C([15NH2])[15NH2].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)